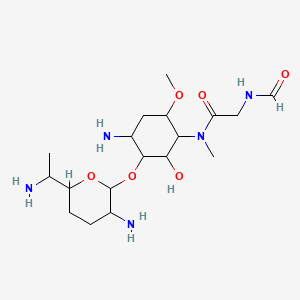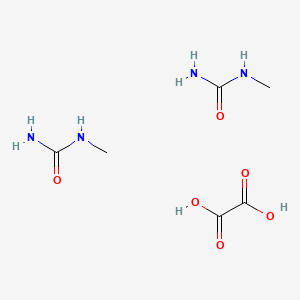![molecular formula C7H9ClN2S B14470931 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride CAS No. 66201-73-8](/img/structure/B14470931.png)
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is a heterocyclic compound that contains both thiazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction proceeds through the formation of an intermediate thiazolidine, which undergoes cyclization to form the thiazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
Types of Reactions
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but may have different substituents.
Thiazolo[3,2-a]benzimidazoles: These compounds have a benzimidazole ring instead of a pyridine ring.
Thiazolo[3,2-a]pyrimidines: These compounds contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
66201-73-8 |
|---|---|
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC 名称 |
2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-6-amine;chloride |
InChI |
InChI=1S/C7H9N2S.ClH/c8-6-1-2-7-9(5-6)3-4-10-7;/h1-2,5H,3-4,8H2;1H/q+1;/p-1 |
InChI 键 |
HTLDIBYLJBDNNP-UHFFFAOYSA-M |
规范 SMILES |
C1CSC2=[N+]1C=C(C=C2)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)



![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)








